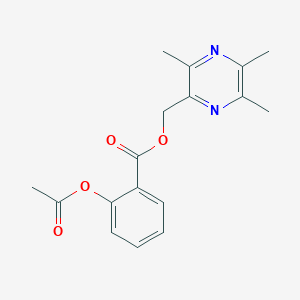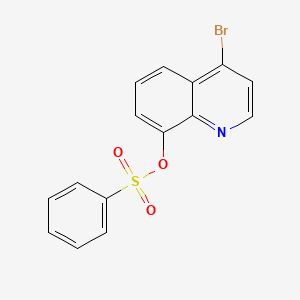![molecular formula C22H20FN3O4S B15212019 9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 936255-65-1](/img/structure/B15212019.png)
9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and various functional groups such as methoxy and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the final coupling with the 4-methoxybenzylamine.
Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative.
Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through substitution reactions using cyclopropyl halides and fluorinating agents.
Coupling with 4-Methoxybenzylamine: The final step involves the coupling of the intermediate with 4-methoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline core or the cyclopropyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, NaH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to aldehydes or acids, while substitution can introduce various functional groups at the fluoro or methoxy positions.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.
Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Gatifloxacin: Another fluoroquinolone with structural similarities.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Uniqueness
What sets 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
936255-65-1 |
|---|---|
分子式 |
C22H20FN3O4S |
分子量 |
441.5 g/mol |
IUPAC名 |
9-cyclopropyl-6-fluoro-8-methoxy-7-[(4-methoxyphenyl)methylamino]-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C22H20FN3O4S/c1-29-13-7-3-11(4-8-13)10-24-17-15(23)9-14-18(20(17)30-2)26(12-5-6-12)22-16(19(14)27)21(28)25-31-22/h3-4,7-9,12,24H,5-6,10H2,1-2H3,(H,25,28) |
InChIキー |
JAYUGLYZGKDMHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
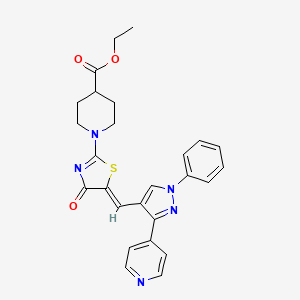
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
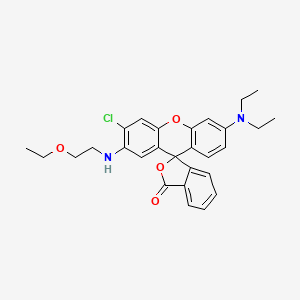
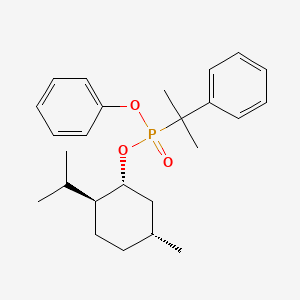
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)

